molecular formula C14H15N3O B12594774 Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- CAS No. 591254-76-1

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)-

Cat. No.: B12594774
CAS No.: 591254-76-1
M. Wt: 241.29 g/mol
InChI Key: WRFLVWIQPFQCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is a pyrazine derivative characterized by a methyl group at position 5 of the pyrazine ring and a 2-phenylethyl substituent on the carboxamide nitrogen. Pyrazinecarboxamides are recognized for their pharmacological versatility, including antimycobacterial, antiviral, and antihypertensive activities, depending on substituent patterns .

Properties

CAS No.

591254-76-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

5-methyl-N-(2-phenylethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C14H15N3O/c1-11-9-17-13(10-16-11)14(18)15-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,15,18)

InChI Key

WRFLVWIQPFQCIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method Overview

The preparation involves a multi-step process that includes the following key steps:

  • Step 1: Esterification of 5-Methylpyrazine-2-Carboxylic Acid

    The process begins with the treatment of crude 5-methylpyrazine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid under reflux conditions. This step converts the carboxylic acid into its methyl ester form.

  • Step 2: Reaction with 2-Phenylethylamine

    The resulting methyl ester is then reacted with 2-phenylethylamine at elevated temperatures (100° to 200° C) to form the corresponding carboxamide.

  • Step 3: Chlorosulfonation

    The carboxamide product is subjected to chlorosulfonation using chlorosulfonic acid at temperatures ranging from 0° to 45° C, introducing a sulfonyl group into the structure.

  • Step 4: Ammonolysis

    Finally, the chlorosulfonated intermediate is treated with ammonia, resulting in the formation of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide.

Detailed Reaction Pathway

The detailed reaction pathway can be summarized as follows:

Step Reactants Conditions Product
1 5-Methylpyrazine-2-carboxylic acid, Methanol, H₂SO₄ Reflux 5-Methylpyrazine-2-carboxylic acid methyl ester
2 Methyl ester, 2-Phenylethylamine 100° - 200°C 5-Methylpyrazine-2-(2-phenylethyl)carboxamide
3 Carboxamide, Chlorosulfonic acid 0° - 45°C N-[2-[4-Chlorosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide
4 Chlorosulfonated product, Ammonia Room temperature N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide

The overall yield of the final product can vary based on reaction conditions and purification methods employed. For instance, yields reported in literature range from approximately 56% to 66% , depending on specific procedural variations and purification techniques such as recrystallization from solvents like dioxane.

Table: Summary of Yields

Method Variant Yield (%)
Method A 66
Method B 56

The described synthesis method is noted for being environmentally friendly due to the elimination of harmful reagents such as ethyl chloroformate and the use of crude starting materials, which reduces overall costs and waste generation.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Alkylamino Chains: Analogs with longer alkyl chains (e.g., hexylamino in 1d) exhibit enhanced antimycobacterial activity due to increased lipophilicity, facilitating cellular uptake . Electron-Withdrawing Groups: Compounds like 27 (with chloro and bromo substituents) demonstrate improved bioactivity, likely due to enhanced binding interactions with target enzymes .
  • Synthetic Methodologies: The target compound can likely be synthesized via nucleophilic substitution of 5-chloropyrazine-2-carboxamide with 2-phenylethylamine, following protocols similar to those in . Typical conditions involve refluxing in ethanol with triethylamine (TEA), followed by purification via flash chromatography .

Pharmacological Profiles

  • Antimycobacterial Activity :
    • Derivatives like 1a and 1d show potent activity against Mycobacterium tuberculosis, with MIC values as low as 4 μM. The trifluoromethylphenyl group may enhance target binding through hydrophobic interactions .
  • Antiviral Activity: Favipiravir’s mechanism involves metabolic conversion to a ribofuranosyl triphosphate analog, inhibiting viral RNA polymerase. The target compound lacks the 6-fluoro-3-hydroxy groups critical for this activity, suggesting divergent applications .
  • Antihypertensive Activity: Amiloride’s diamino and chlorinated substituents enable Na⁺ channel blockade, a feature absent in the target compound, which may instead prioritize antimicrobial or anticancer applications .

Biological Activity

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is a chemical compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and related research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is C_{12}H_{14}N_{2}O, with a molar mass of approximately 241.29 g/mol. The compound features a pyrazine ring , which is a six-membered aromatic structure containing two nitrogen atoms at opposite positions. Additionally, it possesses a carboxamide functional group and a phenylethyl side chain , which contribute to its unique chemical characteristics and potential biological activities.

Biological Activity

Research indicates that pyrazinecarboxamide derivatives may exhibit various pharmacological properties. Notably, compounds with similar structures have been investigated for their effects on multiple biological targets:

  • Antimicrobial Activity : Similar pyrazinecarboxamide compounds have shown significant antimicrobial effects against various pathogens.
  • Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The specific mechanisms of action for pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- remain to be fully elucidated. However, similar compounds have demonstrated interactions with various biological targets:

  • Binding Affinity : Interaction studies indicate that pyrazine derivatives can bind to specific proteins involved in disease processes, which could lead to therapeutic effects.
  • Synergistic Effects : The combination of different pharmacophores within the same molecular structure may enhance biological activity through synergistic effects .

In Vitro Studies

A study evaluating the antimicrobial and antioxidant activities of pyrazine derivatives found promising results. Compounds exhibited significant antimicrobial activity against microorganisms such as Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL. Notably, some derivatives showed enhanced activity compared to standard treatments .

Molecular Docking Studies

Molecular docking simulations have provided insights into the interaction modes of pyrazinecarboxamide derivatives with target enzymes. These studies reveal favorable binding interactions that could explain the observed biological activities. For instance, docking studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggest potential applications in neurodegenerative diseases .

Comparative Analysis of Related Compounds

The following table compares pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- with related compounds based on their structural features and biological activities:

Compound NameMolecular FormulaUnique Features
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)-C_{12}H_{14}N_{2}OContains phenylethyl group
5-Methyl-N-(4-sulfamoylphenyl)pyrazine-2-carboxamideC_{12}H_{14}N_{4}O_{3}SIncorporates sulfonamide moiety
5-Methyl-N-(phenyl)pyrazine-2-carboxamideC_{11}H_{12}N_{2}OLacks the ethyl side chain

The uniqueness of pyrazinecarboxamide lies in its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.